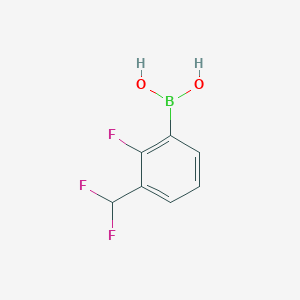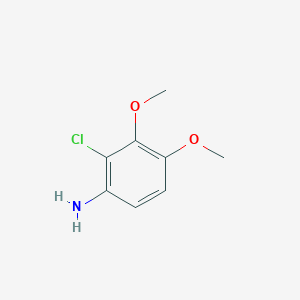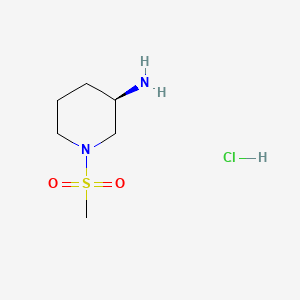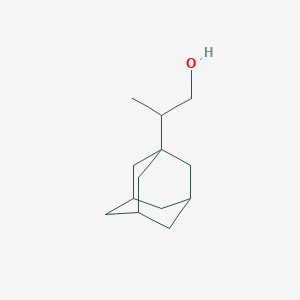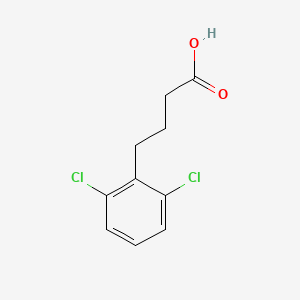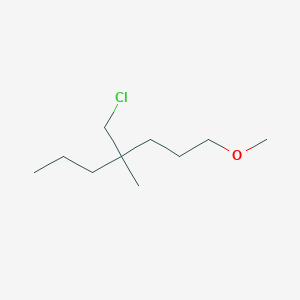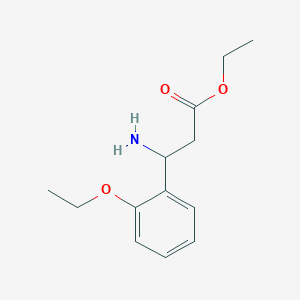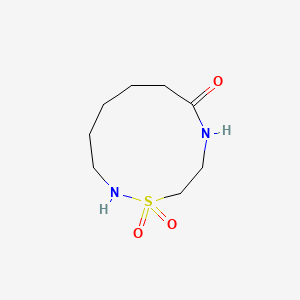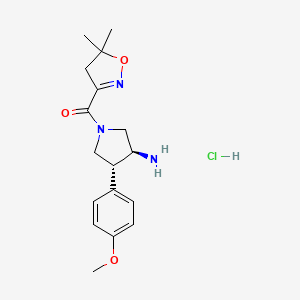
1-Ethenyl-1-methylsiletane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-1-methylsiletane, also known as silacyclobutane, 1-ethenyl-1-methyl-, is a chemical compound with the molecular formula C6H12Si and a molecular weight of 112.25 g/mol . This compound is characterized by its unique structure, which includes a silicon atom incorporated into a four-membered ring, making it a member of the silacyclobutane family .
Métodos De Preparación
The synthesis of 1-ethenyl-1-methylsiletane involves several routes. One common method is the reaction of vinylsilane with methylsilane under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is conducted under controlled temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Ethenyl-1-methylsiletane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where the vinyl or methyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol, while substitution with halogens can produce halogenated silacyclobutanes.
Aplicaciones Científicas De Investigación
1-Ethenyl-1-methylsiletane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are valuable in materials science and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a building block for pharmaceuticals.
Mecanismo De Acción
The mechanism by which 1-ethenyl-1-methylsiletane exerts its effects involves interactions with various molecular targets. In biological systems, its derivatives may interact with cellular membranes, proteins, and enzymes, leading to changes in cellular functions. The specific pathways involved depend on the nature of the derivative and the target organism or cell type .
Comparación Con Compuestos Similares
1-Ethenyl-1-methylsiletane can be compared with other silacyclobutanes and vinylsilane compounds. Similar compounds include:
Silacyclobutane: Lacks the vinyl and methyl groups, making it less reactive in certain chemical reactions.
Vinylsilane: Contains a vinyl group attached to silicon but lacks the cyclic structure, leading to different reactivity and applications.
Methylsilane: Contains a methyl group attached to silicon but lacks the vinyl and cyclic structure, resulting in different chemical properties.
The uniqueness of this compound lies in its combination of a silicon-containing ring with vinyl and methyl groups, which imparts distinct reactivity and versatility in various applications.
Propiedades
Fórmula molecular |
C6H12Si |
|---|---|
Peso molecular |
112.24 g/mol |
Nombre IUPAC |
1-ethenyl-1-methylsiletane |
InChI |
InChI=1S/C6H12Si/c1-3-7(2)5-4-6-7/h3H,1,4-6H2,2H3 |
Clave InChI |
WKLZGNWZCKRXQP-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CCC1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570748.png)
![3-Oxabicyclo[3.3.1]nonan-7-amine](/img/structure/B13570771.png)
